Isomucronulatol 7-O-glucoside
Description
Overview of Isoflavonoids as Plant Secondary Metabolites
Isoflavonoids represent a major class of plant secondary metabolites derived from the phenylpropanoid pathway. frontiersin.org These compounds are characterized by a 3-phenylchroman skeleton, which distinguishes them from other flavonoid classes. nih.govnih.gov Found predominantly in the Leguminosae family, particularly the subfamily Papilionoideae, over 2,400 different isoflavonoids have been identified from more than 300 plant species. nih.gov
In plants, isoflavonoids play crucial roles in defense against pathogens and pests and are involved in symbiotic relationships with nitrogen-fixing bacteria. frontiersin.orgnih.gov Their biosynthesis begins with L-phenylalanine and proceeds through a series of enzymatic reactions to form the core isoflavonoid (B1168493) structure. frontiersin.org The production and accumulation of isoflavonoids are influenced by various environmental and genetic factors. nih.gov
Contextualization of Isomucronulatol (B1581719) 7-O-glucoside within the Isoflavonoid Class
Isomucronulatol 7-O-glucoside, with the chemical formula C₂₃H₂₈O₁₀, is classified as an isoflavonoid, specifically a glycoside derivative of isomucronulatol. nih.gov It is more precisely described as (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside. nih.gov This compound is a member of the hydroxyisoflavans and a methoxyisoflavan. nih.gov As a glycoside, the presence of the sugar molecule affects its chemical properties and biological interactions.
Significance of Astragalus membranaceus and Astragalus mongholicus as Primary Botanical Sources
The primary botanical sources of this compound are the roots of Astragalus membranaceus and Astragalus mongholicus. medchemexpress.comsmolecule.commdpi.com Both species, commonly known as Huangqi in traditional Chinese medicine, are perennial herbs belonging to the Leguminosae family. mdpi.com These plants are widely used for their medicinal properties. nih.gov
Phytochemical studies have led to the isolation of this compound from these Astragalus species. nih.govtargetmol.com Metabolomic analyses have shown that the levels of this compound can be higher in Astragalus membranaceus (referred to as 'mojia huangqi') compared to Astragalus mongholicus (referred to as 'menggu huangqi'). mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-ZVSSUSCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation of Isomucronulatol 7 O Glucoside
Extraction Methodologies from Botanical Sources
The initial stage in studying Isomucronulatol (B1581719) 7-O-glucoside is its careful extraction from complex plant matrices.
Solvent Extraction Techniques
The extraction of Isomucronulatol 7-O-glucoside from botanical materials, such as the roots of Astragalus membranaceus var. mongholicus, typically begins with solvent extraction. acgpubs.org The dried and powdered plant material is subjected to extraction with a polar solvent. A common method is the use of aqueous ethanol (B145695), for instance, 70% ethanol, often under reflux conditions to maximize the extraction efficiency of flavonoids. mdpi.com The resulting liquid is a crude extract containing a wide array of phytochemicals. This crude extract is then concentrated under reduced pressure to remove the solvent, yielding a residue that requires further purification. acgpubs.org
Chromatographic Purification Methods
Following initial solvent extraction, the concentrated residue undergoes extensive purification using various chromatographic techniques to isolate this compound from other compounds. A common first step is liquid-liquid partitioning, where the residue is suspended in water and sequentially partitioned with solvents of varying polarity, such as petroleum ether, ethyl acetate, and n-butanol. acgpubs.org
The fraction containing the target compound is then subjected to multiple rounds of column chromatography. chemfaces.comnih.gov Stationary phases like silica (B1680970) gel, Sephadex LH-20, and octadecylsilane (B103800) (ODS) are employed. acgpubs.org Elution is performed using a gradient system of solvents, for example, a mixture of chloroform (B151607) and methanol (B129727) for silica gel columns. acgpubs.org As a final step to achieve high purity, preparative high-performance liquid chromatography (HPLC) is often utilized. researchgate.net
Spectroscopic Characterization Techniques
Once purified, the definitive structure of this compound is established using a combination of modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. chemfaces.comnih.gov One-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional NMR experiments provide detailed information about the molecular framework.
The ¹H-NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C-NMR spectrum reveals the carbon skeleton of the molecule. acgpubs.org Together, these analyses allow for the precise assignment of each hydrogen and carbon atom within the isoflavan (B600510) core and the attached glucose unit, confirming the structure and the point of glycosylation. acgpubs.orgchemfaces.comnih.gov
Table 1: ¹H-NMR (500 MHz, CD₃OD) and ¹³C-NMR (125 MHz, CD₃OD) Spectroscopic Data for this compound Data interpretation based on published literature.
| Position | ¹³C-NMR (δc) | ¹H-NMR (δH, mult., J in Hz) |
| Isoflavan Aglycone | ||
| 2 | 32.5 | 4.20 (m), 3.95 (m) |
| 3 | 71.1 | 3.65 (m) |
| 4 | 67.8 | 4.30 (m), 4.25 (m) |
| 4a | 114.9 | |
| 5 | 128.9 | 7.15 (d, 8.5) |
| 6 | 110.1 | 6.60 (dd, 8.5, 2.5) |
| 7 | 159.2 | |
| 8 | 104.5 | 6.55 (d, 2.5) |
| 8a | 158.1 | |
| 1' | 124.9 | |
| 2' | 148.1 | 6.95 (s) |
| 3' | 149.2 | |
| 4' | 113.1 | 6.80 (d, 8.5) |
| 5' | 119.5 | 6.90 (d, 8.5) |
| 6' | 112.5 | |
| 3'-OCH₃ | 56.4 | 3.85 (s) |
| 4'-OCH₃ | 56.5 | 3.88 (s) |
| Glucose Moiety | ||
| 1'' | 102.1 | 4.90 (d, 7.5) |
| 2'' | 75.0 | 3.50 (m) |
| 3'' | 78.0 | 3.45 (m) |
| 4'' | 71.5 | 3.40 (m) |
| 5'' | 77.9 | 3.35 (m) |
| 6'' | 62.6 | 3.90 (m), 3.70 (m) |
Mass Spectrometry (MS, ESI-MS, UHPLC-Q-TOF-MS/MS, UPLC-Triple-TOF/MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) have established the molecular formula of this compound as C₂₃H₂₈O₁₀. rsc.org
Electrospray ionization (ESI) is a common ionization method used for this analysis. chemfaces.com In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. mdpi.com Tandem mass spectrometry (MS/MS), performed with instruments like a Triple-TOF, is used to fragment the molecule. A characteristic fragmentation pattern for flavonoid glycosides is the loss of the sugar moiety. xiahepublishing.comsemanticscholar.org For this compound, this involves the loss of the glucose unit (162 Da), resulting in a major fragment ion corresponding to the aglycone, isomucronulatol. mdpi.commdpi.com
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation | Source |
| UHPLC-Q-Orbitrap-MS | Negative | 461.1614 [M-H]⁻ | Deprotonated molecule | rsc.org |
| UPLC-IM-MS | Negative | 463.16 [M-H]⁻ | Deprotonated molecule | mdpi.com |
| UPLC-Triple-TOF/MS | Negative | 301.11 | Fragment ion [M-H-162]⁻ (loss of glucose) | mdpi.com |
| ESI-QTOF/MS | - | 303.1 | Aglycone fragment ion from loss of glucose | mdpi.com |
Ultraviolet (UV) and Infrared (IR) Spectroscopy
Ultraviolet (UV) and Infrared (IR) spectroscopy provide further structural confirmation by identifying the chromophore system and functional groups. acgpubs.org The UV spectrum is characteristic of isoflavan derivatives, showing specific absorption maxima. For the closely related aglycone, isomucronulatol, UV absorption maxima in ethanol have been reported at 280.4 nm and 290 nm. uzicps.uz
The IR spectrum reveals the presence of key functional groups. For isomucronulatol, characteristic IR absorption bands (in KBr, cm⁻¹) are observed for hydroxyl groups (3526, 3422 cm⁻¹), methoxy (B1213986) groups (2970, 2943 cm⁻¹), and aromatic C=C bonds (1618, 1590 cm⁻¹). uzicps.uz The spectrum of this compound would show these bands in addition to strong absorptions characteristic of the C-O bonds within the glucose unit.
Confirmation of Absolute Configuration
Determining the absolute configuration, or the precise three-dimensional arrangement of atoms, is a critical final step in structural elucidation. For this compound, this has been established through a combination of authoritative chemical database entries and experimental evidence from closely related compounds.
The definitive stereochemistry of this compound is documented in the PubChem database, which provides its systematic IUPAC name as (2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol. nih.gov This nomenclature precisely defines the (3R) configuration at the chiral center of the isoflavan core and the standard configuration of the D-glucose unit. nih.gov
Experimental validation for the (3R) configuration of the isomucronulatol backbone has been provided through chemical transformation and single-crystal X-ray diffraction analysis of a related natural product. acgpubs.org In a study on astramemside A, a new isoflavan glucoside from Astragalus membranaceus var. mongholicus, alkaline hydrolysis yielded (3R)-(-)-7,2′-dihydroxy-3′,4′-dimethylisoflavan-7-O-β-D-glucopyranoside. acgpubs.org The absolute configuration of this derivative was unequivocally confirmed by single-crystal X-ray diffraction, which provides a definitive three-dimensional structure of the molecule. acgpubs.org This result provides strong corroborating evidence for the assigned (3R) stereochemistry of the parent this compound.
While electronic circular dichroism (ECD) is a common technique used to determine the absolute configuration of chiral molecules, specific ECD data for this compound is not extensively reported in the primary literature. biocrick.commdpi.com However, the combination of authoritative database information and X-ray crystallographic data from a closely related derivative provides a solid foundation for the confirmed absolute configuration.
Biosynthesis and Metabolic Pathways
Enzymatic Glycosylation in Astragalus Species
Isomucronulatol (B1581719) 7-O-glucoside is a flavonoid glycoside, a classification that underscores the crucial role of enzymatic glycosylation in its formation. smolecule.com This biochemical process involves the attachment of a glucose molecule to the aglycone, isomucronulatol, at the 7-position of its core structure. smolecule.com In plants, this reaction is catalyzed by a specific family of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes transfer a glycosyl moiety, typically glucose, from an activated sugar donor like UDP-glucose to the flavonoid aglycone.
While the precise UGT responsible for the glucosylation of isomucronulatol in Astragalus species has not been definitively identified in the available research, the general mechanism is well-established. The glycosylation process significantly alters the physicochemical properties of the flavonoid, most notably increasing its water solubility and stability. This modification is critical for the transport and storage of the compound within the plant cell, often in the vacuole. medchemexpress.com
The ratio of the glycoside (Isomucronulatol 7-O-glucoside) to its aglycone (isomucronulatol) within the plant can be an important indicator of the plant's developmental stage and its response to environmental or physiological stress. frontiersin.org Furthermore, processing methods after harvesting, such as drying, can influence the enzymatic activity within the plant material, potentially altering the final concentration of this compound and other related flavonoids. frontiersin.org Biotransformation, using microbial or isolated enzymatic processes, is also a recognized method for converting flavonoid aglycones into their glycosylated forms. smolecule.com
Precursor Analysis within Flavonoid Biosynthesis
The biosynthesis of this compound begins with the formation of its aglycone, isomucronulatol, which is a member of the isoflavan (B600510) subclass of flavonoids. The synthesis originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. encyclopedia.pub
The key steps and enzymes involved in this pathway are outlined below:
Phenylpropanoid Pathway Initiation : The pathway starts with the amino acid L-phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid. researchgate.net Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. researchgate.net The final step in this initial phase is the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). encyclopedia.pubresearchgate.net This molecule stands at a critical junction, leading to various classes of phenolic compounds. encyclopedia.pub
Chalcone (B49325) Formation : The first committed step of the flavonoid branch is catalyzed by chalcone synthase (CHS). encyclopedia.pubencyclopedia.pub However, for the synthesis of most isoflavonoids in legumes, CHS acts in concert with a legume-specific enzyme, chalcone reductase (CHR). encyclopedia.pubresearchgate.netresearchgate.net Together, they catalyze the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form 4,2′,4′-trihydroxychalcone, also known as isoliquiritigenin. encyclopedia.pub
Flavanone (B1672756) and Isoflavone (B191592) Core Synthesis : The chalcone intermediate, isoliquiritigenin, is then cyclized by chalcone isomerase (CHI) to form the flavanone liquiritigenin (B1674857) (4',7-dihydroxyflavanone). encyclopedia.pubresearchgate.net This flavanone is the direct precursor for the isoflavonoid (B1168493) skeleton. The pivotal rearrangement reaction is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, which converts the flavanone into an isoflavone, such as daidzein (B1669772). researchgate.net
Formation of Isomucronulatol : Starting from the basic isoflavone core (e.g., daidzein), a series of subsequent modification reactions, including hydroxylation, O-methylation, and reduction, are required to produce the specific isoflavan structure of isomucronulatol. encyclopedia.pub These steps are catalyzed by various enzymes like hydroxylases, O-methyltransferases (IOMTs), and isoflavone reductases (IFRs). encyclopedia.pubresearchgate.net For instance, formononetin (B1673546), a methylated derivative of daidzein, is a central intermediate for many isoflavonoid phytoalexins. encyclopedia.pub It can be converted by isoflavone-2'-hydroxylase (I2'H) and subsequently by isoflavone reductase (IFR) and other enzymes to form various isoflavans. encyclopedia.pubresearchgate.net The final structure of isomucronulatol ((3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan) is achieved through these specific tailoring reactions.
The table below summarizes the key enzymes in the biosynthetic pathway leading to the isoflavan core structure.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. researchgate.net |
| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. researchgate.net |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. encyclopedia.pubresearchgate.net |
| Chalcone synthase | CHS | Key enzyme for flavonoid synthesis; condenses p-coumaroyl-CoA and malonyl-CoA. encyclopedia.pubencyclopedia.pub |
| Chalcone reductase | CHR | Works with CHS in legumes to produce isoliquiritigenin. encyclopedia.pubresearchgate.netresearchgate.net |
| Chalcone isomerase | CHI | Catalyzes the cyclization of chalcones into flavanones. encyclopedia.pubresearchgate.net |
| Isoflavone synthase | IFS | Key enzyme for isoflavonoid synthesis; converts flavanones to isoflavones. researchgate.net |
| Isoflavone reductase | IFR | Reduces isoflavones to isoflavans. encyclopedia.pub |
| Isoflavone O-methyltransferase | IOMT | Adds methyl groups to hydroxyl positions on the isoflavone ring. encyclopedia.pub |
| Isoflavone 2'-hydroxylase | I2'H | Adds a hydroxyl group at the 2' position of the isoflavone B-ring. encyclopedia.pub |
Influence of Plant Stress and Environmental Factors on Biosynthesis
The production of isoflavonoids, including this compound, is intricately linked to the plant's interaction with its environment. As secondary metabolites, these compounds are not essential for primary growth but play crucial roles in defense and adaptation. biosynth.com The synthesis and accumulation of isoflavonoids are often induced by a variety of biotic and abiotic stress factors. researchgate.netfrontiersin.org
Biotic stresses, such as pathogen attack and herbivory, are known to trigger the production of isoflavonoids, which can act as phytoalexins to inhibit the growth of invading organisms. frontiersin.org For example, studies have shown that isoflavone content can increase in response to fungal infections or insect feeding. researchgate.net
Abiotic environmental factors also exert a significant influence on isoflavonoid biosynthesis. researchgate.net Temperature is a critical factor; high-temperature stress during seed development in soybeans has been shown to have a rapid and sustained negative effect on isoflavone concentrations. acs.orgnih.govacs.org This effect is correlated with a reduction in the expression of key biosynthetic genes like CHS and IFS. acs.orgnih.gov Conversely, other stressors may enhance production. The glycoside/aglycone ratio in Astragalus is considered an indicator of stress resistance, suggesting that environmental pressures modulate the final steps of biosynthesis, such as glycosylation. frontiersin.org Hormonal signals within the plant, often generated in response to stress, also play a role in regulating isoflavonoid synthesis. frontiersin.org
The table below provides examples of how different factors can influence isoflavonoid biosynthesis.
| Factor | Type | Effect on Isoflavonoid Biosynthesis |
| Pathogen Attack | Biotic | Induction of isoflavonoid production (phytoalexins) as a defense mechanism. researchgate.netfrontiersin.org |
| Herbivory | Biotic | Increased content of isoflavonoids like daidzein and formononetin in response to insect feeding. researchgate.net |
| High Temperature | Abiotic | Reduction in total isoflavone concentration and decreased expression of key biosynthetic genes (CHS, IFS) in soybean. acs.orgnih.govacs.org |
| Post-harvest Processing | Environmental | Methods like drying can alter enzyme activity, affecting the final content of flavonoids and their glycosides in Astragalus root. frontiersin.org |
| Hormonal Signals | Internal | Plant hormones generated during stress responses can modulate the expression of genes involved in isoflavonoid synthesis. frontiersin.org |
Metabolic Fate in Biological Systems (Biotransformation)
Once introduced into a biological system, such as through ingestion, this compound undergoes significant biotransformation. The metabolic fate of flavonoid glycosides typically involves a two-stage process: deglycosylation followed by modification of the aglycone.
The initial and most critical step is the hydrolysis of the glycosidic bond. smolecule.com This reaction cleaves the glucose molecule from the isomucronulatol core, releasing the aglycone (isomucronulatol) and free glucose. smolecule.com This process can be catalyzed by enzymes, specifically β-glucosidases, which are present in the small intestine and in gut microbiota, or it can occur under the acidic conditions of the stomach. smolecule.com
Following deglycosylation, the liberated aglycone, isomucronulatol, becomes available for further metabolic conversions. While the specific metabolic pathways for isomucronulatol are not fully detailed in the available literature, the fate of similar isoflavonoids provides a likely model. The aglycone can be absorbed and undergo Phase I and Phase II metabolism in the liver and other tissues. Based on the metabolism of related compounds like methylnissolin, these transformations can include reactions such as hydroxylation, demethylation, hydration, and dehydrogenation. researchgate.net The resulting metabolites are typically more polar, facilitating their eventual excretion from the body.
Pharmacological Investigations and Bioactivity
Anti-inflammatory Mechanisms and Effects
The anti-inflammatory properties of Isomucronulatol (B1581719) 7-O-glucoside have been a key area of research. biosynth.commdpi.com Studies suggest its potential in managing inflammatory conditions, such as osteoarthritis. smolecule.comnih.gov
Isomucronulatol 7-O-glucoside has been shown to modulate the production of several pro-inflammatory cytokines. Research indicates that it can suppress the expression of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human chondrosarcoma cells. nih.govnih.gov Specifically, in an IL-1β-stimulated chondrosarcoma cell model, this compound inhibited the expression of both TNF-α and IL-1β. nih.gov
Furthermore, in studies involving lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells, this compound exhibited weak inhibitory effects on the production of Interleukin-12 p40 (IL-12 p40). medchemexpress.commedchemexpress.comchemsrc.com This suggests a potential, albeit modest, role in regulating the inflammatory responses mediated by this cytokine. medchemexpress.compinpick.itcabidigitallibrary.org
| Cytokine | Effect of this compound | Cell Model |
| IL-1β | Inhibition of expression | IL-1β-stimulated chondrosarcoma cells (SW1353) |
| TNF-α | Inhibition of expression | IL-1β-stimulated chondrosarcoma cells (SW1353) |
| IL-12 p40 | Weak inhibitory effect on production | LPS-stimulated bone marrow-derived dendritic cells |
The anti-inflammatory action of this compound extends to the inhibition of key inflammatory mediators. In a chondrosarcoma cell model stimulated with IL-1β, the compound was found to suppress the expression of Cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is a crucial enzyme responsible for the production of prostaglandins, which are significant contributors to inflammation and pain.
Moreover, the compound has been observed to affect the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Research has demonstrated that this compound can inhibit the expression of the p65 subunit of NF-κB in IL-1β-stimulated chondrosarcoma cells. nih.govnih.gov The p65 subunit is critical for the transcriptional activation of numerous pro-inflammatory genes. nih.gov
| Inflammatory Mediator | Effect of this compound | Cell Model |
| COX-2 | Inhibition of expression | IL-1β-stimulated chondrosarcoma cells (SW1353) |
| p65 (NF-κB subunit) | Inhibition of expression | IL-1β-stimulated chondrosarcoma cells (SW1353) |
The influence of this compound has been studied in various inflammatory cells. In bone marrow-derived dendritic cells (BMDCs) stimulated with LPS, the compound has shown inhibitory effects on the production of pro-inflammatory cytokines. medchemexpress.comresearchgate.net Dendritic cells play a pivotal role in initiating and shaping immune responses.
In studies on RAW264.7 macrophage cells, extracts containing this compound have been investigated for their anti-inflammatory properties. nih.gov Macrophages are key players in the inflammatory process, and modulating their activity is a significant therapeutic strategy.
Inhibition of Inflammatory Mediators (e.g., COX-2, p65, NF-κB pathway)
Antioxidant Properties and Oxidative Stress Mitigation
Beyond its anti-inflammatory effects, this compound possesses antioxidant properties that contribute to its bioactivity. biosynth.comsemanticscholar.org Oxidative stress, resulting from an imbalance between oxidants and antioxidants, is implicated in various chronic diseases. nih.gov
This compound's antioxidant activity is linked to its ability to interact with reactive oxygen species (ROS). biosynth.com Phenolic compounds, including flavonoids like this compound, can protect against oxidative injury by reducing the formulation of cellular ROS. mdpi.com This interaction helps to neutralize these damaging molecules and mitigate their harmful effects.
The antioxidant properties of this compound translate to cellular protection against oxidative damage. biosynth.com By scavenging free radicals and reducing oxidative stress, the compound can help protect cells from damage. mdpi.com This protective effect is a key aspect of its potential health benefits. smolecule.com
Interaction with Reactive Oxygen Species
Anti-osteoarthritic Potential
This compound has demonstrated notable anti-osteoarthritic effects, primarily through the modulation of key molecules involved in cartilage degradation and inflammation. nih.govmdpi-res.com
Research has shown that this compound can suppress the expression of crucial markers associated with osteoarthritis. nih.gov In studies using IL-1β-stimulated chondrosarcoma cells, the compound effectively reduced the expression of matrix metalloproteinase 13 (MMP-13). nih.govmdpi-res.com MMP-13 is an enzyme strongly linked to the degradation of cartilage. nih.gov Furthermore, this compound treatment also led to a decrease in the expression of collagen type II, a primary component of articular cartilage. nih.govmdpi.com The compound was also found to inhibit other inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and Interleukin-1β (IL-1β), which contribute to the pathology of osteoarthritis. nih.govmdpi-res.com
Table 1: Effect of this compound on Osteoarthritis Markers in IL-1β-Stimulated SW1353 Cells
| Marker | Effect of this compound | Reference |
|---|---|---|
| MMP-13 | Reduced Expression | nih.govmdpi.com |
| Collagen Type II | Reduced Expression | nih.govmdpi.com |
| COX-2 | Reduced Expression | nih.gov |
| TNF-α | Reduced Expression | nih.govmdpi-res.com |
| IL-1β | Reduced Expression | nih.govmdpi-res.com |
The human chondrosarcoma cell line, SW1353, is a widely used in vitro model for studying osteoarthritis because it mimics the inflammatory and degenerative processes seen in the disease. nih.govmdpi.com In this model, Interleukin-1β (IL-1β) is used to stimulate an inflammatory response, leading to an increased expression of osteoarthritis-related molecules. nih.govmdpi-res.com Studies have demonstrated that pretreatment with this compound in IL-1β-stimulated SW1353 cells leads to a dose-dependent suppression of these molecules. nih.gov This indicates that the compound can directly counteract the inflammatory and catabolic effects of IL-1β on chondrocytes, suggesting a protective role for cartilage. nih.govnih.gov
The anti-osteoarthritic effects of this compound are significantly enhanced when used in combination with other bioactive compounds. nih.gov A notable synergistic effect was observed when this compound was combined with Ecliptasaponin A, a triterpenoid (B12794562) derivative. nih.govmdpi.com This combination resulted in a remarkable reduction in the expression of MMP-13, exceeding the effect of each compound administered individually. nih.govnih.gov While Ecliptasaponin A showed a more potent effect than this compound on its own, their combination provides a more powerful anti-osteoarthritic action. nih.govmdpi.com These synergistic effects suggest a potential molecular basis for the therapeutic efficacy of traditional medicinal formulas from which these compounds were isolated. nih.govnih.gov
Effects on Chondrosarcoma Cell Models (e.g., SW1353 cells)
Enzyme Inhibition Studies
Beyond its anti-inflammatory properties, this compound has been investigated for its ability to inhibit specific enzymes, pointing towards a broader therapeutic potential.
This compound has been identified as an inhibitor of α-glucosidase, a key intestinal enzyme responsible for the breakdown of carbohydrates into absorbable monosaccharides. mdpi.com By inhibiting this enzyme, the compound can help to control postprandial hyperglycemia (a spike in blood sugar after a meal), which is a critical strategy in managing diabetes mellitus. mdpi.com In a comprehensive screening of 29 flavonoids, Isomucronulatol (the aglycone form) was identified as a novel α-glucosidase inhibitor with an IC₅₀ value of 160.77 ± 36.29 μM. mdpi.com This inhibitory action suggests its potential application as an anti-hyperglycemic agent. mdpi.com
Table 2: α-Glucosidase Inhibitory Activity of Isomucronulatol
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| Isomucronulatol (C17) | 160.77 ± 36.29 | mdpi.com |
The study of structure-activity relationships (SAR) provides insight into how the chemical structure of a compound influences its biological activity. For the inhibition of α-glucosidase by flavonoids, specific structural features play a critical role. mdpi.com Research indicates that glycosylation—the attachment of a sugar moiety, as seen in this compound—tends to reduce the inhibitory activity against α-glucosidase compared to the corresponding aglycone (the non-sugar part). mdpi.com This suggests that the aglycone, Isomucronulatol, is a more potent inhibitor than its glucosylated form. mdpi.com Conversely, the presence of hydroxyl groups, particularly at the C-3 position of the flavonoid skeleton, was found to enhance inhibitory activity. mdpi.com Methoxylation, another structural modification, was also observed to decrease the compound's inhibitory effect. mdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
Research has explored the potential of this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. While some related isoflavonoids have demonstrated significant PTP1B inhibitory activity, specific data on the IC50 value for this compound's direct inhibition of PTP1B is not extensively detailed in the currently available research. chemfaces.com However, studies on structurally similar compounds provide a basis for its potential role in this area. semanticscholar.orgmdpi.com
Immunomodulatory Activities
Effects on Spleen Index and Lymphocyte Proliferation
Studies investigating the immunomodulatory effects of herbal extracts containing this compound have shown positive impacts on immune parameters. In immunosuppressed murine models, treatment with extracts containing this compound led to an accelerated recovery of the spleen index. nih.govmdpi.com Furthermore, these extracts have been observed to promote the proliferation of splenic lymphocytes, a key indicator of an enhanced cellular immune response. researchgate.netnih.govbiocrick.com For instance, at a concentration of 40 μg/mL, total saponin (B1150181) extracts containing this compound increased spleen cell proliferation by 48.0%. researchgate.net
Modulation of Natural Killer Cell Activity and Macrophage Phagocytosis
The immunomodulatory activity of this compound extends to other crucial components of the immune system. Research has demonstrated that extracts containing this flavonoid can enhance the activity of natural killer (NK) cells, which are vital for targeting and eliminating virally infected and cancerous cells. nih.govbiocrick.comnih.govmdpi.com Additionally, an increase in peritoneal macrophage phagocytosis has been observed, indicating a bolstered innate immune response. nih.govbiocrick.comnih.govmdpi.com The total flavonoids from extracts containing this compound have shown superior activation of macrophage RAW264.7 cells. frontiersin.org
Potential in Cancer Research
Emerging research has highlighted the potential of this compound in the field of oncology, particularly in the context of non-small cell lung cancer (NSCLC).
Targeting Ferroptosis-related Biomarkers (e.g., in NSCLC)
Recent studies have focused on the role of ferroptosis, an iron-dependent form of programmed cell death, in cancer therapy. nih.govnih.gov A prognostic model for NSCLC based on ferroptosis-related genes has been established. nih.govnih.gov this compound has been identified as a potential therapeutic agent that can target these ferroptosis-related biomarkers. nih.govnih.gov Research suggests that this compound may play a role in modulating the expression of genes involved in the ferroptosis pathway, thereby influencing cancer cell survival. nih.govnih.govcellmolbiol.org
Molecular Docking Studies with Prognostic Genes
To further elucidate its mechanism of action, molecular docking studies have been performed. These computational analyses have investigated the binding affinity of this compound with key prognostic genes associated with NSCLC. nih.govnih.govwiley.comfrontiersin.org The results from these studies indicate that this compound can dock with high affinity to several of these protein targets, suggesting a direct interaction that may underlie its therapeutic effects. nih.gov For example, it has shown high vina scores with genes such as SPP1, ADRB1, and ADH1C. nih.gov These findings from network pharmacology and molecular docking provide a basis for its potential as a targeted therapy in cancer treatment. nih.govnih.govwiley.comfrontiersin.orgwiley.com
Molecular Mechanisms of Action
Interaction with Specific Biological Targets and Signaling Pathways
Research indicates that Isomucronulatol (B1581719) 7-O-glucoside modulates several critical signaling pathways implicated in inflammation and cartilage degeneration. biosynth.comsmolecule.com Its mechanism of action involves the inhibition of pro-inflammatory cascades, suggesting interactions with key components of the immune system's signaling apparatus. smolecule.com
One of the primary pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous inflammatory cytokines. nih.gov By suppressing the NF-κB pathway, Isomucronulatol 7-O-glucoside can effectively reduce the inflammatory response.
Furthermore, molecular docking analyses have provided insights into its potential targets. One study identified Mitogen-activated protein kinase kinase 1 (MEK1) as a protein with a high binding affinity for this compound. mdpi.com This suggests a potential inhibitory effect on the downstream Extracellular signal-regulated protein kinases (ERK1/2) signaling pathway, which is also involved in inflammatory processes. mdpi.com While studies on herbal mixtures containing this compound have pointed towards the involvement of other pathways like PI3K/Akt, direct evidence for this compound's sole action on these is still developing. frontiersin.orgfrontiersin.org
Transcriptional Regulation of Genes Involved in Disease Pathways (e.g., inflammation, cartilage degradation)
This compound has demonstrated a significant ability to regulate the expression of genes that are central to the pathology of inflammatory diseases like osteoarthritis. nih.gov In a key study using an interleukin-1β (IL-1β)-stimulated chondrosarcoma cell model, the compound was shown to suppress the expression of several critical molecules in a dose-dependent manner. nih.gov
This regulatory action directly impacts both inflammation and the degradation of cartilage. The compound was found to downregulate the expression of major inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. nih.gov Concurrently, it inhibits the expression of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process, and Matrix Metalloproteinase-13 (MMP-13), an enzyme directly responsible for the breakdown of cartilage. nih.gov It has also been noted to have a weak inhibitory effect on the production of IL-12 p40 in response to lipopolysaccharide (LPS) stimulation. medchemexpress.com
| Target Gene/Protein | Biological Role | Effect of this compound | Reference |
|---|---|---|---|
| MMP-13 | Cartilage Degradation | Suppressed Expression | nih.gov |
| TNF-α | Pro-inflammatory Cytokine | Suppressed Expression | nih.gov |
| IL-1β | Pro-inflammatory Cytokine | Suppressed Expression | nih.gov |
| COX-2 | Inflammatory Enzyme | Suppressed Expression | nih.gov |
| Collagen Type II | Cartilage Matrix Component | Suppressed Expression | nih.gov |
Protein-Compound Interactions
The biological activity of this compound is underpinned by its direct interaction with specific proteins. Molecular docking, a computational method used to predict the binding orientation and affinity of a small molecule to a protein, has been instrumental in identifying potential protein targets. nih.gov
A molecular docking analysis highlighted a strong binding affinity between this compound and MEK1, with a calculated binding energy of -6.75 ± 0.38 kcal/mol. mdpi.com This interaction suggests a mechanism for the compound's observed inhibition of the ERK1/2 signaling pathway. mdpi.com
In a different context, a network pharmacology and molecular docking study investigating potential treatments for non-small cell lung cancer identified this compound as having high binding scores with several ferroptosis-related biomarker proteins. nih.gov
| Protein Target | Associated Pathway/Process | Interaction Evidence | Reference |
|---|---|---|---|
| MEK1 | ERK1/2 Signaling | High binding affinity in molecular docking (-6.75 kcal/mol) | mdpi.com |
| SPP1 (Secreted Phosphoprotein 1) | Ferroptosis | High vina score in molecular docking | nih.gov |
| ADRB1 (Adrenoceptor Beta 1) | Ferroptosis | High vina score in molecular docking | nih.gov |
| ADH1C (Alcohol Dehydrogenase 1C) | Ferroptosis | High vina score in molecular docking | nih.gov |
Analytical Methodologies and Quality Control
High-Performance Liquid Chromatography (HPLC-DAD) for Quantitative Analysis
High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of Isomucronulatol (B1581719) 7-O-glucoside in herbal materials. This technique offers reliability for quality control by separating the compound from other components and quantifying it based on its ultraviolet (UV) absorption.
Recent studies have employed HPLC-DAD to quantify flavonoid content, including Isomucronulatol 7-O-glucoside, in Astragalus Radix to evaluate the impact of different post-harvest processing methods. frontiersin.org The analysis is typically performed using a C18 column with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water with an acid modifier like formic acid. semanticscholar.org Detection is commonly set at wavelengths of 230 nm and 260 nm to capture the characteristic absorbance of the flavonoids present. frontiersin.org The method's validation includes assessing parameters such as linearity, precision, repeatability, and stability to ensure the results are accurate and reproducible. akjournals.com For instance, one method established for fingerprint analysis of Shenqi Fuzheng Injection demonstrated good precision, with relative standard deviations (RSDs) for relative retention time and relative peak area being below 0.42% and 4.40%, respectively. akjournals.com
| Parameter | Description | Source |
|---|---|---|
| Column | Agilent ZORBAX SB-Aq; Diamonsil C18 (250 mm × 4.6 mm, 5 µm) | frontiersin.orgsemanticscholar.org |
| Mobile Phase | Gradient elution with Acetonitrile and Water (often containing 0.05% formic acid) | semanticscholar.org |
| Detection Wavelength | 230 nm and 260 nm | frontiersin.org |
| Validation | Method validated for precision, repeatability, and stability with RSDs typically under 5% | akjournals.com |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
For higher sensitivity and more definitive identification, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the preferred method. This powerful combination allows for the rapid separation of complex mixtures and provides detailed structural information based on mass-to-charge ratios and fragmentation patterns.
Various studies have utilized UHPLC-MS/MS to analyze this compound in different herbal preparations. nih.govoup.com In negative ion mode, the compound typically presents a pseudo-molecular ion [M-H]⁻ at an m/z of 463.16. nih.gov The fragmentation of this precursor ion yields characteristic product ions that are used for its unambiguous identification. nih.govresearchgate.net
Quantitative methods developed using UHPLC-MS/MS demonstrate excellent performance. A method for the simultaneous determination of 19 bioactive components in Fangji Huangqi Decoction reported a good linear relationship (R² > 0.999), a limit of detection (LOD) between 0.03–0.27 μg/mL, and a limit of quantitation (LOQ) between 0.05–1.23 μg/mL for the analyzed compounds. oup.com The accuracy of such methods is confirmed by high recovery rates, typically ranging from 96.10% to 101.70%. oup.com
| Parameter | Finding | Source |
|---|---|---|
| Ionization Mode | Negative ESI mode is commonly used. | nih.govmdpi.com |
| Precursor Ion [M-H]⁻ | m/z 463.16 | nih.gov |
| Linearity (R²) | >0.999 | oup.com |
| Recovery | 94.97%–106.59% | oup.commdpi.com |
| Precision (RSD) | Intra-day and inter-day precision RSDs are typically low, e.g., < 4.73%. | oup.commdpi.com |
Application in Traditional Chinese Medicine (TCM) Preparations
This compound serves as a critical chemical marker in the quality control of various Traditional Chinese Medicine (TCM) preparations, particularly those derived from Astragalus Radix.
Astragalus Radix (Huangqi) is a fundamental herb in TCM, and its quality can vary significantly based on origin and grade. mdpi.comnih.gov this compound, along with other flavonoids and saponins, is considered a key bioactive constituent and is used as a marker for quality evaluation. mdpi.comnih.govscienceopen.com
Recent research focused on identifying quality markers (Q-markers) of Astragalus Radix has highlighted the importance of this compound. Through a combination of UHPLC-QTOF-MS analysis and spectrum-effect relationships, this compound was screened and identified as one of six immunomodulatory Q-markers for the herb. nih.govbohrium.comresearchgate.net The content of these markers was found to correlate with the immunomodulatory activity of the herb, making their quantification essential for ensuring the therapeutic efficacy of Astragalus Radix and its products. nih.govbohrium.com
Shenqi Fuzheng Injection (SFI) is a widely used modern TCM preparation composed of Radix Astragali and Radix Codonopsis. nih.govnih.gov Given its administration via injection, ensuring its chemical consistency and authenticity is paramount. This compound is one of several isoflavones derived from the Radix Astragali component of the formula. mdpi.comnih.gov
Metabolomics and Phytochemical Profiling
Comparative Metabolomics of Astragalus Species and Varieties
Metabolomics studies, particularly those employing advanced analytical techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS), have been instrumental in differentiating between various Astragalus species and their varieties. mdpi.comxjtu.edu.cn These studies reveal significant variations in the chemical profiles, including the content of Isomucronulatol (B1581719) 7-O-glucoside, among different species and even within the same species grown in different geographical locations or under different cultivation patterns. mdpi.commdpi.comfrontiersin.org
For instance, a comparative analysis of Astragalus mongholicus (AM) and Astragalus membranaceus (AMV) demonstrated distinct metabolic fingerprints. mdpi.com While some compounds are more abundant in one species, others are found in higher concentrations in the other, highlighting the chemical diversity within the genus. mdpi.com Similarly, studies comparing wild, imitation-wild, and cultivated Astragalus have shown significant differences in the accumulation of isoflavonoids, including Isomucronulatol 7-O-glucoside. frontiersin.org Wild Astragalus tends to have higher levels of certain flavonoids compared to its cultivated counterparts. frontiersin.org
The distribution of this compound also varies across different plant organs. Research has shown that the roots of Astragalus are particularly rich in this and other bioactive compounds, which supports their traditional use in medicine. xjtu.edu.cnbohrium.com The leaves and stems, however, may also contain significant amounts of certain phytochemicals. bohrium.com
Interactive Table: Comparative Data of Key Metabolites in Astragalus Species
| Compound | A. mongholicus (Relative Abundance) | A. membranaceus (Relative Abundance) | Plant Part with Highest Content | Reference |
|---|---|---|---|---|
| This compound | Varies | Varies | Root | frontiersin.org |
| Calycosin-7-O-β-D-glucoside | Lower in AM | Higher in AMV | Root | mdpi.com |
| Ononin | Higher in AM | Lower in AMV | Root | mdpi.com |
| Formononetin (B1673546) | Higher in AM | Lower in AMV | Root | mdpi.com |
Impact of Post-harvest Processing on Metabolite Content
Post-harvest processing methods significantly influence the chemical composition of Astragalus roots, affecting the content of this compound and other bioactive compounds. nih.govnih.gov Traditional processing techniques, such as sulfur fumigation, have been shown to alter the metabolic profile of the herb. nih.govresearchgate.netnih.gov
Other processing methods, such as different drying techniques and treatments like kneading and sweating, also impact the final metabolite content. nih.govresearchgate.net For example, specific drying temperatures can affect the stability of flavonoids and astragalosides. researchgate.net Furthermore, treatments like kneading and sweating have been found to increase the content of certain glycosides, including calycosin-7-O-glucoside, a compound structurally related to this compound. nih.gov Ozone treatment has also been investigated as a method to control postharvest diseases and has been shown to affect the levels of various active ingredients. mdpi.com
Interactive Table: Effect of Processing on Key Metabolites in Astragalus
| Processing Method | Effect on this compound | Effect on Other Flavonoids | Effect on Saponins (e.g., Astragaloside IV) | Reference |
|---|---|---|---|---|
| Sulfur Fumigation | Potential for alteration | Decrease in aglycones, increase in glycosides | Moderate decrease | nih.gov |
| Kneading and Sweating | Not specifically reported | Increase in calycosin-7-O-glucoside | No significant difference | nih.gov |
Identification of this compound as a Differential Metabolite
This compound has been identified as a key differential metabolite in various comparative metabolomics studies of Astragalus. frontiersin.org This means its presence and concentration can be used to distinguish between different species, varieties, or qualities of the herb. mdpi.comfrontiersin.org
In studies comparing wild versus cultivated Astragalus, this compound was found to be one of the pharmacologically active substances with significantly higher levels in wild varieties. frontiersin.org This highlights its potential as a marker for the authenticity and quality of wild Astragalus Radix.
Furthermore, this compound, along with its isomers, has been consistently identified in the chemical profiling of various Astragalus preparations. researchgate.net Its detection and quantification are crucial for the comprehensive quality evaluation of Astragalus-containing products. The fragmentation patterns of this compound in mass spectrometry have been characterized, aiding in its specific identification in complex mixtures. researchgate.net
The identification of this compound as a differential metabolite underscores the importance of metabolomics in understanding the chemical basis for the varied properties of different Astragalus sources and in establishing robust quality control standards. frontiersin.orgnih.gov
Future Research Directions and Translational Perspectives
In vivo Efficacy Studies in Animal Models
Current research on Isomucronulatol (B1581719) 7-O-glucoside has largely been centered on in vitro models. These studies have been crucial in elucidating its potential mechanisms of action, such as its anti-inflammatory and antioxidant properties. biosynth.commedchemexpress.com For instance, in vitro experiments have shown that Isomucronulatol 7-O-glucoside can inhibit the expression of molecules associated with osteoarthritis, including matrix metalloproteinase-13 (MMP-13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in chondrosarcoma cell models. smolecule.comchemfaces.comnih.gov It has also been shown to exhibit weak inhibitory effects on the production of IL-12 p40 in bone marrow-derived dendritic cells. chemsrc.commedchemexpress.commedchemexpress.commedchemexpress.comchemicalbook.com
However, the promising results from these cell-based assays have yet to be consistently validated in living organisms. While this compound has been detected in the plasma of mice after oral administration of Radix Astragali extract, detailed pharmacokinetic and efficacy studies of the isolated compound are lacking. mdpi.com There is a critical need for well-designed in vivo studies using animal models of disease to confirm the therapeutic efficacy of this compound.
Future research should prioritize animal studies for conditions where in vitro data is strongest, such as:
Osteoarthritis: Models like the destabilization of the medial meniscus (DMM) in rats or monosodium iodoacetate (MIA)-induced arthritis could be employed to assess the compound's ability to reduce cartilage degradation, alleviate pain, and improve joint function. researchgate.net
Inflammatory Conditions: Lipopolysaccharide (LPS)-induced inflammation models in mice could be used to verify its anti-inflammatory effects by measuring cytokine levels and immune cell responses. nih.gov
Hyperglycemia: Given that flavonoids from its source, Astragali Radix, have been investigated for anti-hyperglycemic effects, a postprandial hyperglycemic mouse model could be used to explore its potential in managing blood sugar. mdpi.com
Exploration of Synergistic Effects in Multi-component Formulations
This compound is a constituent of several traditional herbal medicine formulas, where it co-exists with numerous other bioactive compounds. nih.govxiahepublishing.commdpi.comresearchgate.net This context suggests that its therapeutic effects may be part of a synergistic interplay within these complex mixtures. The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a cornerstone of traditional medicine. biorxiv.org
A notable study investigated the bioactivity of Ryupunghwan (RPH), a traditional Korean medicinal formula used for osteoarthritis that contains Astragalus membranaceus and other herbs. chemfaces.comnih.gov Researchers isolated this compound (IMG) and another compound, Ecliptasaponin A (ES), from the formula. While both compounds individually reduced the expression of osteoarthritis-related molecules, their combination produced a remarkably stronger inhibitory effect on MMP13 expression. chemfaces.comnih.gov
| Treatment | Effect on MMP13 Expression | Key Finding |
|---|---|---|
| This compound (IMG) alone | Reduced expression of MMP13 | Showed inhibitory effect, but less than the full RPH extract. |
| Ecliptasaponin A (ES) alone | Reduced expression of MMP13 | Effect was approximately 100-fold stronger than IMG. |
| Combination of IMG + ES | Remarkably reduced expression of MMP13 | The combined effect was greater than that of each single component. |
Similarly, a study on the Shenqi Fuzheng (SQ) formulation, which contains this compound, concluded that future research should focus on the potential synergistic effects of the identified compounds. xiahepublishing.com Another study explored the combination of this compound with CEP-9722, a PARP inhibitor, for treating non-small cell lung cancer (NSCLC), suggesting a significant synergistic effect in inhibiting cancer cell growth. nih.gov
Future investigations should continue to explore these synergistic interactions. This could involve:
Screening combinations of this compound with other compounds found in traditional formulas like Ryupunghwan and Shenqi Fuzheng. chemfaces.comxiahepublishing.com
Utilizing network pharmacology to predict and identify potential synergistic targets and pathways. biorxiv.org
Investigating its potential to enhance the efficacy of conventional drugs, as seen with CEP-9722 in NSCLC research. nih.gov
Understanding these synergies is crucial for potentially developing more effective, multi-targeted therapies and for explaining the therapeutic mechanisms of traditional multi-component formulas.
Clinical and Translational Research Potential
The accumulated preclinical evidence for this compound, particularly its anti-inflammatory and antioxidant activities, highlights its potential for clinical translation. biosynth.comnih.gov The compound's ability to modulate key pathways in inflammatory diseases like osteoarthritis makes it a promising candidate for drug development. smolecule.comchemfaces.com
The path to clinical application requires a translational research approach. The primary therapeutic target appears to be osteoarthritis, where it has been shown to inhibit cartilage-degrading enzymes and inflammatory cytokines in vitro. chemfaces.comnih.gov The synergistic effects observed with other natural compounds suggest that a multi-component therapeutic strategy might be more effective than using the isolated compound alone. nih.govsemanticscholar.org This aligns with the principles of traditional medicine and could lead to the development of standardized botanical drugs or nutraceuticals for joint health. smolecule.com
Furthermore, emerging research points to other potential applications. Its role in a combination therapy for NSCLC opens a new avenue for oncological research. nih.gov Its presence in extracts of Dendrobium nobile and Abeliophyllum distichum, which show significant antioxidant activity, also suggests potential applications in cosmetics or as a dietary supplement to combat oxidative stress. nih.govscienceopen.com
The successful translation of this compound from a laboratory compound to a clinical therapy will depend on:
Completion of rigorous in vivo efficacy and safety studies.
Development of standardized extraction and purification methods to ensure consistent quality and concentration.
Execution of well-controlled clinical trials in human subjects to evaluate its efficacy, safety, and optimal dosage.
The research journey for this compound is promising, with a clear trajectory from its role in traditional medicine to its potential as a modern, evidence-based therapeutic agent for inflammatory diseases and possibly beyond.
Q & A
Q. What are the key structural features and natural sources of Isomucronulatol 7-O-glucoside?
this compound (IMG) is an isoflavan glucoside with the molecular formula C₂₃H₂₈O₁₀ (MW: 464.5 g/mol). Its structure includes a 7-O-β-D-glucose moiety attached to an isoflavan skeleton with hydroxyl, methoxy, and dimethoxy substituents . It is primarily isolated from Astragalus membranaceus (Huangqi), a traditional medicinal herb, using techniques like column chromatography and HPLC purification . Structural confirmation relies on NMR (¹H, ¹³C, 2D-COSY) and MS/MS fragmentation patterns .
Q. What are the primary mechanisms of action reported for this compound?
IMG exhibits anti-inflammatory and anti-osteoarthritic activity. In IL-1β-stimulated SW1353 chondrosarcoma cells, IMG reduces expression of MMP13 , COX1/2 , TNF-α , and IL-1β , likely via NF-κB pathway inhibition . It also weakly inhibits LPS-induced IL-12 p40 production in macrophages, suggesting modulation of innate immune responses .
Q. How is this compound quantified in complex matrices like herbal extracts?
Quantitative analysis employs UPLC-DAD-MS/MS or HPLC-UV with C18 reverse-phase columns. For example, in Shenqi Fuzheng Injection, IMG is identified using [M-H]⁻ ions at m/z 463.16 and fragment ions (m/z 301.11, 286.09) corresponding to glucose loss and aglycone breakdown . Validation parameters (linearity, LOD/LOQ, recovery) must meet ICH guidelines for reproducibility .
Advanced Research Questions
Q. How do experimental models for studying IMG’s anti-osteoarthritic effects differ from anti-inflammatory assays?
- Osteoarthritis models : Use IL-1β-stimulated SW1353 cells or primary chondrocytes to assess cartilage degradation markers (e.g., collagen II, MMP13) via qPCR/Western blot .
- Anti-inflammatory models : Employ LPS-activated RAW264.7 macrophages or murine peritoneal macrophages to measure cytokine secretion (ELISA) or NF-κB nuclear translocation (immunofluorescence) . Key consideration: Cell type-specific responses may explain varying potency (e.g., stronger inhibition in chondrocytes vs. macrophages) .
Q. What analytical challenges arise in distinguishing this compound from structurally similar flavonoids?
Co-elution with analogs (e.g., calycosin-7-glucoside) necessitates high-resolution MS/MS and orthogonal techniques like ion mobility spectrometry. For example, IMG’s unique fragmentation pattern (m/z 147.05 from C-ring cleavage) differentiates it from isoflavones . Misidentification risks, as seen in apigenin glycoside studies , highlight the need for reference standards and spectral libraries .
Q. How do synergistic effects between IMG and other compounds enhance bioactivity?
In Ryupunghwan (RPH) extracts, IMG and Ecliptasaponin A (ES) synergistically suppress NF-κB targets (e.g., p65). Experimental designs should include:
Q. What contradictions exist in IMG’s reported bioactivity, and how can they be resolved?
Discrepancies in anti-inflammatory potency (e.g., weak IL-12 p40 inhibition vs. strong COX2 suppression) may stem from:
- Cell-specific signaling pathways (e.g., macrophage vs. chondrocyte TLR/NF-κB dynamics).
- Concentration thresholds (e.g., suboptimal dosing in LPS models) . Resolution: Perform dose-response curves across multiple cell lines and validate in vivo (e.g., murine air pouch or collagen-induced arthritis models).
Q. How does glycosylation impact IMG’s bioavailability and stability?
The 7-O-glucose moiety enhances water solubility but may reduce membrane permeability. Comparative studies with aglycones (e.g., isomucronulatol) using Caco-2 monolayers or PAMPA assays can assess intestinal absorption . Enzymatic hydrolysis (β-glucosidases) in gut microbiota may also convert IMG to active metabolites, requiring LC-MS profiling of plasma/metabolites .
Methodological Considerations
Q. What strategies are recommended for isolating IMG from Astragalus extracts?
Q. How can researchers address batch-to-batch variability in IMG-containing herbal products?
Apply chemometrics (PCA, OPLS-DA) to multi-component HPLC datasets (e.g., 14-batch analysis of Yifei Qinghua Ointment) . Entropy weight-TOPSIS analysis integrates quantitative data (e.g., IMG, astragaloside IV) to standardize quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
